1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-14-4-3-5-15(11-14)23-20(25)22-12-13-8-9-19-17(10-13)16-6-1-2-7-18(16)24-19/h3-5,8-11,24H,1-2,6-7,12H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALFXJZPXBMJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction Optimization
A mixture of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, formaldehyde equivalents (paraformaldehyde or 1,3,5-trioxane), and hydrochloric acid in DMF achieves cyclization at 120°C under reflux for 3–5 hours. The reaction proceeds through methylene bridge formation, yielding 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one with >70% efficiency when using:
- Molar ratios : 1:3 substrate:formaldehyde
- Acid catalyst : 0.25 eq HCl
- Solvent : Polar aprotic solvents (DMF preferred)
Post-reaction isolation involves ice-water precipitation followed by vacuum filtration, achieving >90% purity without chromatography.
Urea Linker Installation Strategies
The critical urea bridge connecting the carbazole and 3-chlorophenyl groups requires careful coupling methodology. Three principal approaches emerge from the literature:
Isocyanate-Amine Coupling
CN111116420A demonstrates urea formation via hydroxamic acid intermediates activated by sulfuryl fluoride (SO₂F₂). Adapted for asymmetric ureas:
- Step 1 : Generate 3-chlorophenyl isocyanate from 3-chloroaniline using triphosgene
- Step 2 : React with 2,3,4,9-tetrahydro-1H-carbazol-6-ylmethylamine in acetonitrile
- Conditions : 30°C, 6 hours, Na₂CO₃ base
This method achieves 85–92% yield for symmetric ureas, though asymmetric variants may require stoichiometric optimization.
Carbodiimide-Mediated Coupling
Beilstein J. Org. Chem. (2020) reports biscarbazolylurea synthesis using EDC·HCl/HOBt activation:
- Activation : 1.2 eq EDC·HCl, 1.1 eq HOBt in DMF
- Coupling : 0°C → RT over 12 hours
- Yield : 60–75% for macrocyclic ureas
Scaling this to the target compound necessitates protecting group strategies to prevent oligomerization.
Integrated Synthetic Pathways
Combining tetrahydrocarbazole synthesis with urea formation requires sequential protection/deprotection:
Sequential Route
- Tetrahydrocarbazole core synthesis (Mannich reaction)
- N-Methylation (if required) via CH₃I/K₂CO₃
- Bromination at C6 using NBS/AIBN
- Amination via Buchwald-Hartwig coupling
- Urea formation via isocyanate coupling
Critical parameters :
- Bromination selectivity : 85% at C6 with 2.5 eq NBS
- Amination yield : 78% using Pd(dba)₂/Xantphos
Convergent Route
- Separate synthesis of 6-aminomethyltetrahydrocarbazole
- Parallel synthesis of 3-chlorophenyl isocyanate
- Coupling under high-dilution conditions (0.01M)
This approach minimizes side reactions but requires precise stoichiometric control.
Analytical Characterization
Structural confirmation combines multiple techniques:
Spectroscopic Analysis
Crystallographic Studies
While no single-crystal data exists for the target compound, related carbazole-ureas crystallize in monoclinic P2₁/c systems with hydrogen-bonded dimers.
Industrial-Scale Considerations
Process Optimization
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 3-Chloroaniline | 45 |
| Paraformaldehyde | 12 |
| EDC·HCl | 320 |
| Pd catalysts | 12,000 |
Total production cost estimates: $1,200–1,800/kg at 100 kg scale.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Structural and Physicochemical Properties
The target compound shares a urea core with analogs reported in Molecules (2013) and other literature.
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a carbazole moiety, which is known for its pharmacological significance. The presence of the chlorophenyl group contributes to its biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold. Notably, compounds derived from this scaffold have shown significant activity against various cancer cell lines.
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound has been reported to activate apoptotic pathways in cancer cells.
- DNA Damage : It can induce DNA damage leading to cell cycle arrest and apoptosis.
- Mitochondrial Dysfunction : The compound affects mitochondrial function, contributing to its cytotoxic effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance:
- MCF-7 (breast cancer) : Significant inhibition of cell proliferation was observed.
- HTC116 (colon cancer) : The compound displayed potent antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HTC116 | 15.0 | DNA damage and mitochondrial dysfunction |
Case Studies
A study conducted on a series of carbazole derivatives including this compound showed:
- Cell Cycle Analysis : Treated cells exhibited G0/G1 phase arrest.
- Morphological Changes : Cells displayed typical apoptotic features such as chromatin condensation and membrane blebbing.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(3-chlorophenyl)-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea?
- Methodological Answer : Synthesis typically involves multi-step organic reactions.
- Step 1 : Prepare the carbazole precursor via cyclization of tetrahydrocarbazole derivatives, using reagents like POCl₃ for activation .
- Step 2 : Introduce the urea linker via nucleophilic substitution between 3-chlorophenyl isocyanate and the carbazole-methylamine intermediate.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final compound .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR/IR : Assign peaks for the urea NH (~6.5–7.5 ppm in H NMR) and carbazole aromatic protons (8.0–8.5 ppm). IR confirms the urea C=O stretch (~1640–1680 cm⁻¹) .
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in DMSO/water). Refine using SHELXL (for small molecules) or SHELXS (for phase determination) to resolve bond lengths/angles .
Q. What analytical techniques are critical for assessing hydrogen-bonding interactions in this compound?
- Methodological Answer :
- Graph set analysis : Characterize hydrogen-bond motifs (e.g., chains, rings) using crystallographic data and software like Mercury .
- Computational tools : Density Functional Theory (DFT) calculations (e.g., Gaussian) predict interaction energies and optimize H-bond geometries .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response assays : Perform IC₅₀/EC₅₀ studies across multiple cell lines to validate target specificity (e.g., cancer vs. non-cancer cells) .
- Structural analogs : Compare activity of derivatives (e.g., halogen substitution on the phenyl ring) to identify pharmacophore requirements .
- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., kinase domains) and correlate with experimental IC₅₀ values .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Apply response surface methodology to optimize reaction parameters (e.g., temperature, solvent ratio) .
- Mechanochemical synthesis : Use ball milling to enhance reaction efficiency and reduce solvent waste, achieving yields >85% .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be systematically evaluated?
- Methodological Answer :
- In vitro assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated metabolism. Use LC-MS to quantify parent compound degradation .
- In vivo models : Administer to rodents and collect plasma samples at timed intervals. Calculate bioavailability using non-compartmental analysis (WinNonlin software) .
Q. What crystallographic approaches address disorder in the carbazole moiety during structure refinement?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
